molecular formula C22H25N3O2S B11312973 N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11312973
M. Wt: 395.5 g/mol
InChI Key: GOESXITVKVVMBO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide is a complex organic compound that features a benzimidazole core, a cyclopropyl group, and a dimethylphenoxyethyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Dimethylphenoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 2-(2,5-dimethylphenoxy)ethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
  • Indole-3-acetic acid derivatives
  • Imidazole-containing compounds

Uniqueness

N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its combination of a benzimidazole core with a cyclopropyl group and a dimethylphenoxyethyl sulfanyl moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H25N3O2S/c1-15-7-8-16(2)20(13-15)27-11-12-28-22-24-18-5-3-4-6-19(18)25(22)14-21(26)23-17-9-10-17/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

GOESXITVKVVMBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4

Origin of Product

United States

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